1-Cyclopentyl-2-propen-1-ol

Description

Significance and Research Context of Allylic Alcohols

Allylic alcohols are a fundamentally important class of compounds in organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of complex molecules, including bioactive pharmaceuticals and natural products. sioc-journal.cn The utility of allylic alcohols stems from the reactive nature of their two functional groups—the alkene and the alcohol—which can be manipulated with high levels of chemo-, regio-, and stereoselectivity. thieme-connect.de

The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, a feature famously exploited in the Sharpless asymmetric epoxidation, a landmark development in stereocontrolled synthesis. thieme-connect.de Furthermore, allylic alcohols are precursors for numerous critical transformations beyond epoxidation, including directed cyclopropanation, dihydroxylation, aziridination, and conjugate additions. thieme-connect.de

Nucleophilic substitution reactions of allylic alcohols are pivotal in synthetic chemistry for introducing a three-carbon unit, with the advantage of retaining the carbon-carbon double bond for subsequent functionalization. sioc-journal.cn The direct use of allylic alcohols in allylation reactions is considered an atom-economical and environmentally favorable "green" method. sioc-journal.cn They can also undergo various rearrangement reactions, such as the Claisen, Carroll, and Overman rearrangements, which often proceed with a high degree of chirality transfer. thieme-connect.de The emergence of chiral allylic alcohols as critical intermediates for synthesizing natural products, metabolites, and drugs has made this class of compounds a significant target for synthetic chemists. cdnsciencepub.com

Structural Characteristics and Intrinsic Chirality of 1-Cyclopentyl-2-propen-1-ol

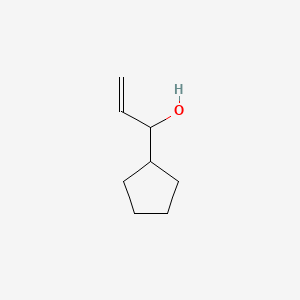

The chemical structure of this compound consists of a five-membered cyclopentane (B165970) ring attached to a propenol group. Specifically, the hydroxyl (-OH) group is located on the carbon atom that is bonded to both the cyclopentyl ring and the vinyl group (-CH=CH₂). This carbon atom is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of enantiomers.

The presence of this chiral center is a crucial structural feature. The stereochemistry of the allylic alcohol can control the facial selectivity in reactions, a principle that is fundamental in asymmetric synthesis. organic-chemistry.org The ability to selectively synthesize or separate one enantiomer is highly valuable, as different enantiomers of a molecule can exhibit distinct biological activities. The determination of the absolute configuration of chiral allylic alcohols is a significant area of research, employing techniques like the exciton (B1674681) chirality method, which analyzes the circular dichroism (CD) spectra of derivatives such as p-bromobenzoates. cdnsciencepub.comacs.org

Below is a table summarizing key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O lookchem.com |

| Molecular Weight | 126.199 g/mol lookchem.comguidechem.com |

| Boiling Point | 182.7°C at 760 mmHg lookchem.com |

| Density | 0.945 g/cm³ lookchem.com |

| Flash Point | 67.6°C lookchem.com |

| Topological Polar Surface Area | 20.2 Ų guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-8(9)7-5-3-4-6-7/h2,7-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUDNHNDLANEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007570 | |

| Record name | 1-Cyclopentylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87453-54-1 | |

| Record name | 1-Cyclopentyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087453541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopentyl 2 Propen 1 Ol and Its Derivatives

Classical and Stoichiometric Synthetic Approaches

Multi-Step Syntheses from Cyclopentene (B43876) and Cyclopentadiene (B3395910) Feedstocks

A common route to 1-cyclopentyl-2-propen-1-ol begins with the functionalization of readily available cyclopentene or cyclopentadiene. One such multi-step synthesis involves the initial conversion of cyclopentene to bromocyclopentane (B41573) through treatment with aqueous hydrobromic acid. quora.com The resulting bromocyclopentane can then be used to form a Grignard reagent, which is a key intermediate in the subsequent carbon-carbon bond-forming step to yield the target alcohol. quora.com

Alternatively, cyclopentadiene can serve as a starting point. Treatment of cyclopentadiene with hydrobromic acid can yield 3-bromo-1-cyclopentene. This intermediate can then be hydrogenated, for instance using a palladium on carbon catalyst, to produce bromocyclopentane, which then follows the same path as the synthesis from cyclopentene. quora.com

Application of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are instrumental in the synthesis of this compound, facilitating the crucial addition of a cyclopentyl group to a three-carbon electrophile.

A primary and widely utilized method for synthesizing this compound is the Grignard reaction. ontosight.aipearson.com This involves the reaction of cyclopentylmagnesium bromide, a Grignard reagent, with acrolein (2-propenal). ontosight.ai The cyclopentylmagnesium bromide is typically prepared by reacting bromocyclopentane with magnesium metal in an ethereal solvent. quora.comcymitquimica.com The nucleophilic cyclopentyl group of the Grignard reagent then adds to the electrophilic carbonyl carbon of acrolein. A subsequent aqueous workup protonates the resulting alkoxide to furnish this compound. quora.com This reaction is a classic example of a 1,2-addition to an α,β-unsaturated aldehyde.

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclopentylmagnesium bromide | Acrolein | This compound | ontosight.ai |

| Cyclopentylmagnesium bromide | Propanal | 1-Cyclopentyl-1-propanol | quora.com |

Besides Grignard reagents, other organometallic compounds can be employed for the synthesis of allylic alcohols like this compound. Organolithium reagents, for instance, are known for their high reactivity and can participate in similar 1,2-addition reactions to α,β-unsaturated carbonyls. researchgate.netresearchgate.net The use of lithium bromide in conjunction with organolithium reagents in solvents like 2-methyltetrahydrofuran (B130290) has been shown to promote highly regioselective 1,2-addition to α,β-unsaturated aldehydes and ketones. researchgate.net

Organozinc reagents also offer a viable, often milder, alternative. sigmaaldrich.comlscollege.ac.in The preparation of organozinc halides can be achieved through the direct reaction of an alkyl halide with activated zinc metal. lscollege.ac.in These reagents can then be used in nucleophilic addition reactions to carbonyl compounds. The reactivity of organozinc reagents can be influenced by the method of their preparation. sigmaaldrich.com

Aldol (B89426) Condensation Strategies Utilizing Related Carbonyl Precursors

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be adapted to synthesize precursors to this compound. magritek.comlibretexts.orgmasterorganicchemistry.com A crossed aldol condensation between cyclopentanone (B42830) and an appropriate aldehyde, such as acetaldehyde, could theoretically produce a β-hydroxy ketone. Subsequent dehydration would yield an α,β-unsaturated ketone, which could then be reduced to the desired allylic alcohol.

Catalytic and Green Chemistry Syntheses

Modern synthetic efforts are increasingly focused on the development of catalytic and environmentally benign methods. For the synthesis of allylic alcohols and their derivatives, several "green" approaches are being explored.

The use of catalysts can significantly improve the efficiency and selectivity of reactions. For example, catalytic transfer hydrogenation using a ruthenium catalyst can be employed for the reduction of α,β-unsaturated ketones to allylic alcohols. acs.org This method represents a greener alternative to traditional stoichiometric reducing agents.

Selective Oxidation of Precursor Allylic Alcohols to Related Compounds (e.g., using Pyridinium Chlorochromate)

The selective oxidation of allylic alcohols, such as this compound, into their corresponding α,β-unsaturated aldehydes or ketones is a fundamental transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a preferred reagent for this conversion due to its mild nature, which minimizes the risk of over-oxidation to carboxylic acids, a common side effect with stronger oxidants. libretexts.org

The oxidation of this compound to 3-cyclopentyl-2-propenal is effectively carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). researchgate.net The absence of water is crucial, as it prevents the formation of the aldehyde hydrate, which would be susceptible to further oxidation. libretexts.org PCC is a stable, readily available salt that dissolves in many organic solvents, making it a convenient choice for achieving high chemoselectivity. stackexchange.comvaia.com A typical reaction achieves high conversion within a few hours at controlled temperatures.

Table 1: Selective Oxidation of this compound with PCC

| Parameter | Value | Source(s) |

|---|---|---|

| Product | 3-Cyclopentyl-2-propenal | |

| Oxidant | Pyridinium Chlorochromate (PCC) | |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | 0–5°C | |

| Time | 2 hours | |

| Yield | 92% |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, offering versatile routes to complex molecules like the derivatives of this compound.

Mizoroki-Heck Type Reactions for Olefin Formation

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.org This reaction is a primary method for creating substituted alkenes and can be adapted to synthesize precursors to this compound. wikipedia.orgnih.gov For instance, a derivative like 3-cyclopentyl-2-propenal can be synthesized by coupling a cyclopentyl halide with an acrolein equivalent, such as acrolein diethyl acetal. The reaction typically employs a palladium(II) acetate (B1210297) catalyst and a base in a polar aprotic solvent like DMF. The initial product is an acetal-protected aldehyde, which is then hydrolyzed to yield the final α,β-unsaturated aldehyde.

Table 2: Mizoroki-Heck Reaction for a this compound Derivative

| Parameter | Value | Source(s) |

|---|---|---|

| Reactant 1 | Cyclopentyl Halide | |

| Reactant 2 | Acrolein Diethyl Acetal | |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | |

| Solvent | N,N-Dimethylformamide (DMF) | |

| Temperature | 100°C | |

| Post-treatment | Acidic Hydrolysis (1M HCl) |

Suzuki and Other Cross-Couplings Involving Functionalized Intermediates

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, reacting an organoboron species (like a boronic acid or ester) with an organohalide or triflate. harvard.edudiva-portal.org This method is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. diva-portal.orgresearchgate.net

A plausible synthetic route to this compound using this methodology would involve the coupling of a cyclopentylboronic acid with a functionalized vinyl halide, such as a protected 3-bromo-2-propen-1-ol. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base. harvard.edunih.gov The choice of ligands, base, and solvent is critical for achieving high yields. beilstein-journals.org

Table 3: Representative Suzuki Coupling for Synthesis of a this compound Precursor

| Component | Example | Role | Source(s) |

|---|---|---|---|

| Organoboron Reagent | Cyclopentylboronic Acid | Source of the cyclopentyl group | harvard.edudiva-portal.org |

| Organohalide | 3-Bromo-2-propen-1-ol (protected) | Source of the propenol backbone | harvard.eduresearchgate.net |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Facilitates C-C bond formation | harvard.edunih.gov |

| Base | K₃PO₄ or K₂CO₃ | Activates the organoboron reagent | harvard.edubeilstein-journals.org |

| Solvent | Dioxane/Water or Toluene | Provides the reaction medium | nih.govbeilstein-journals.org |

Asymmetric Catalytic Transformations

The synthesis of enantiomerically enriched this compound is of significant interest, and asymmetric catalysis provides the most efficient routes to such chiral molecules.

Enantioselective Hydrogenation of Unsaturated Ketones or Aldehydes

One of the most effective methods for producing chiral alcohols is the asymmetric hydrogenation of a prochiral ketone. nih.gov To synthesize chiral this compound, the corresponding α,β-unsaturated ketone, 1-cyclopentyl-2-propen-1-one, serves as the ideal precursor. This reaction selectively reduces the carbonyl group over the alkene. Chiral ruthenium and iridium complexes, featuring ligands such as BINAP or spiro pyridine-aminophosphine, are highly effective catalysts for this transformation. rsc.orgorganic-chemistry.orgthieme-connect.com These reactions can achieve exceptional levels of enantioselectivity and high yields under relatively mild hydrogen pressures. organic-chemistry.orgresearchgate.net

Table 4: Asymmetric Hydrogenation of α,β-Unsaturated Ketones to Chiral Allylic Alcohols

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield | Source(s) |

|---|---|---|---|---|

| Ir-(S)-spiro pyridine-aminophosphine | α-Substituted α,β-unsaturated acyclic ketones | Up to 99.7% | 90–99% | organic-chemistry.org |

| Ru(II)-BINAP/diamine | Cyclic α,β-unsaturated ketones | Excellent | High | nih.govthieme-connect.com |

| Ru-complex with DM-SEGPHOS/DMAPEN | β,β-disubstituted α,β-unsaturated ketones | Up to 99% | High | researchgate.net |

Asymmetric Hydrosilation and Hydroboration Reactions of Olefins

Asymmetric hydrosilation and hydroboration are powerful methods for converting olefins into chiral alcohols through a two-step process involving the catalytic addition of a silicon-hydride or boron-hydride bond, followed by oxidation. libretexts.org

Asymmetric Hydrosilation This reaction involves the addition of a hydrosilane (H-SiR₃) across a double bond, catalyzed by a transition metal complex, typically featuring palladium or rhodium. libretexts.orgiupac.org For the synthesis of chiral this compound, a suitable precursor would be a diene like 1-cyclopentyl-1,3-butadiene. The use of chiral monodentate phosphine (B1218219) ligands, such as MOPs (2-(diphenylphosphino)-2'-alkoxy-1,1'-binaphthyls), with a palladium catalyst can direct the hydrosilylation to occur with high regioselectivity and enantioselectivity. iupac.orgscispace.com The resulting chiral organosilane is then oxidized, commonly with hydrogen peroxide, to yield the optically active alcohol with retention of stereochemistry. libretexts.org

Table 5: Palladium-Catalyzed Asymmetric Hydrosilylation of Olefins

| Catalyst System | Olefin Type | Regioselectivity (2-silylalkane) | Enantiomeric Excess (ee) | Source(s) |

|---|---|---|---|---|

| [PdCl(π-C₃H₅)]₂ / (S)-MOP | Terminal Alkenes | Up to 94% | 94–97% | iupac.org |

| Palladium-MOP | Bicyclic Olefins (e.g., Norbornene) | High (exo) | Up to 96% | iupac.orgscispace.com |

Asymmetric Hydroboration Asymmetric hydroboration adds a chiral hydroborating agent across a C=C double bond. makingmolecules.com This can be achieved either stoichiometrically, using chiral boranes derived from natural products like α-pinene (e.g., diisopinocampheylborane, Ipc₂BH), or catalytically, using a borane (B79455) source like catecholborane in the presence of a chiral rhodium catalyst. makingmolecules.comresearchgate.nettdx.cat The resulting organoborane intermediate is oxidized under basic conditions (e.g., with hydrogen peroxide and sodium hydroxide) to produce the corresponding alcohol. makingmolecules.com This method is highly valued for its predictable stereochemical outcome and broad substrate scope, including various substituted olefins. thieme-connect.comacs.org

Table 6: Asymmetric Hydroboration for Chiral Alcohol Synthesis

| Reagent/Catalyst | Olefin Type | Optical Purity (ee) | Notes | Source(s) |

|---|---|---|---|---|

| Diisopinocampheylborane (Ipc₂BH) | Trisubstituted Olefins | 60–78% | Stoichiometric chiral borane | researchgate.net |

| Monoisopinocampheylborane (IpcBH₂) | cis-Alkenes | High | Stoichiometric chiral borane | makingmolecules.com |

| Rhodium / Chiral Diphosphine | Vinylarenes | Up to 94% | Catalytic, with catecholborane | tdx.cat |

| Copper / ANIPE Ligand | α-Olefins | Excellent | Catalytic, Markovnikov selectivity | thieme-connect.com |

Advanced Strategies for Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as biological activity is often confined to a single enantiomer or diastereomer. Advanced synthetic strategies focus on controlling the three-dimensional arrangement of atoms, employing methods such as radical cyclization for ring formation, diastereoselective induction to control relative stereochemistry, and optical resolution to separate enantiomers.

Radical Cyclization Approaches for Cyclopentane (B165970) Ring Formation

Radical cyclization is a powerful method for constructing carbocyclic systems, including the cyclopentane ring found in this compound. nih.gov These reactions are prized for their ability to form C-C bonds under mild conditions and their tolerance of various functional groups. The formation of five-membered rings via radical cyclization is generally governed by Baldwin's rules, which predict the kinetic favorability of different ring-closing pathways. harvard.edu For cyclopentane synthesis, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, a preference explained by superior orbital overlap in the transition state for the five-membered ring formation. harvard.edu

Intramolecular radical additions offer a robust means for constructing cyclopentane ring systems. nih.gov For instance, a common strategy involves the cyclization of a radical precursor where a radical generated on a side chain attacks an unsaturated bond to form the ring. Efficient radical sequences can create cyclopentyl derivatives with multiple controlled stereogenic centers. researchgate.net One such cascade reaction involves a sequence of a 5-exo-dig cyclization, a diastereoselective 1,5-hydrogen transfer, and a 5-endo-trig cyclization, demonstrating the complexity and control achievable through radical pathways. researchgate.net The choice of radical initiator, such as triethylborane (B153662) or azobisisobutyronitrile (AIBN), can influence reaction conditions and selectivity. conicet.gov.ar

Table 1: Key Radical Cyclization Strategies for Cyclopentane Formation

| Cyclization Type | Precursor Type | Key Features | Outcome |

|---|---|---|---|

| 5-exo-trig | Acyclic ω-alkenyl radical | Kinetically favored according to Baldwin's Rules; good stereoelectronic overlap. harvard.edu | Efficient formation of substituted cyclopentanes. |

| 5-exo-dig | Acyclic ω-alkynyl radical | Forms a vinyl radical intermediate that can be further functionalized. | Access to functionalized cyclopentyl systems. researchgate.net |

| Tandem Cyclization | Acyclic diene or enyne | A cascade of cyclizations to rapidly build molecular complexity. | Polycyclic systems containing a cyclopentane ring. researchgate.net |

| Directed Radical Cyclization | Precursor with a directing group | A template or auxiliary directs the cyclization for stereocontrol. nih.gov | Highly diastereoselective formation of cyclopentanes. nih.gov |

Diastereoselective Induction in Synthetic Sequences

Achieving diastereoselectivity is paramount when multiple stereocenters are present or created during a synthesis. In the context of forming substituted cyclopentyl systems, diastereoselective induction can be achieved by using chiral auxiliaries, chiral catalysts, or substrate-controlled methods.

A notable strategy employs a chiral pyridazinone ring system as a scaffold to direct the stereochemical outcome of a radical cyclization. nih.gov This scaffold's rigidity allows for the highly diastereoselective installation of a fused cis-cyclopentane ring via a 5-exo radical cyclization. nih.gov In one application, a chiral pyridazinone was synthesized from 4-pentenoic acid and (1R,2R)-(-)-pseudoephedrine. nih.gov Following subsequent steps, the resulting intermediate underwent radical cyclization to yield a cis-fused cyclopenta-pyridazinone with high diastereoselectivity. nih.gov The relative and absolute configuration of these products can be confirmed by methods such as X-ray crystallography. nih.gov

The addition of Lewis acids can also dramatically influence stereochemical outcomes. For example, in one study of a diastereoselective radical cyclization, the addition of the Lewis acid methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) was found to completely reverse the stereochemical course of the reaction. researchgate.net Such methods provide a switchable route to different diastereomers from a common precursor. These one-pot reactions can allow for the stereocontrolled formation of two adjacent stereogenic centers from sp² hybridized carbons. researchgate.net

Table 2: Example of Diastereoselective Radical Cyclization

| Precursor | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chiral Pyridazinone 27 | Bu₃SnH, AIBN, Toluene, 80 °C | cis-fused Cyclopenta-pyridazinone 28 | 85% | nih.gov |

| epi-Pyridazinone epi-27 | Bu₃SnH, AIBN, Toluene, 80 °C | epi-Cyclopenta-pyridazinone epi-28 | Not specified | nih.gov |

Optical Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a process called optical resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties like boiling point and solubility, direct separation is difficult. The most common strategy is to convert the enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.orgtcichemicals.com Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.orggoogle.com

For resolving racemic alcohols such as this compound, several methods are available:

Formation of Diastereomeric Esters: The racemic alcohol can be reacted with a chiral carboxylic acid, like (+)-tartaric acid or its derivatives, to form a mixture of diastereomeric esters. libretexts.org If these esters are crystalline, they can be separated by fractional crystallization. libretexts.org After separation, hydrolysis of each ester yields the enantiomerically pure alcohol. libretexts.org

Formation of Half-Esters: A widely used method involves reacting the alcohol with a dicarboxylic acid anhydride (B1165640) (e.g., phthalic anhydride) to form a racemic mixture of half-esters. libretexts.org This introduces a carboxylic acid group, which can then be resolved by forming diastereomeric salts with a chiral base, such as brucine (B1667951) or (R)-1-phenylethylamine. libretexts.orgresearchgate.net

Formation of Diastereomeric Ethers: A patented method describes reacting a racemic alcohol with an optical isomer of a lactone in the presence of an acid catalyst. google.comgoogle.com This produces a mixture of diastereoisomeric ethers that can be separated by chromatography or crystallization. Subsequent acid-catalyzed solvolysis of the separated ethers regenerates the resolved, enantiomerically pure alcohols. google.comgoogle.com

Kinetic Resolution: This technique relies on the different reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. For example, certain enzymes or molds can selectively consume one enantiomer from a racemic mixture. libretexts.org

The choice of resolving agent and solvent system is critical and often requires empirical screening to achieve efficient separation. researchgate.net

Table 3: Overview of Optical Resolution Methods for Alcohols

| Method | Principle | Chiral Reagent Example | Separable Intermediate | Final Step |

|---|---|---|---|---|

| Classical Resolution via Esters | Conversion to diastereomers | Enantiopure carboxylic acid (e.g., Mosher's acid) | Diastereomeric Esters | Hydrolysis |

| Classical Resolution via Half-Ester Salts | Conversion to diastereomers | Dicarboxylic anhydride followed by a chiral amine (e.g., brucine) | Diastereomeric Salts | Acidification & Hydrolysis |

| Resolution via Ethers | Conversion to diastereomers | Enantiopure lactone | Diastereomeric Ethers | Acid Solvolysis |

| Kinetic Resolution | Different reaction rates | Chiral catalyst or enzyme | N/A (enriches one enantiomer in the starting material) | Stop reaction at ~50% conversion |

Reactivity and Mechanistic Pathways of 1 Cyclopentyl 2 Propen 1 Ol

Transformations Involving the Allylic Alcohol Functionality

The allylic alcohol group, consisting of a hydroxyl group attached to a carbon atom adjacent to a double bond, is a key site of reactivity.

Regio- and Stereoselective Functionalizations of the Hydroxyl Group

The hydroxyl group of 1-Cyclopentyl-2-propen-1-ol can undergo various functionalization reactions, such as esterification and etherification. The stereocenter at the carbinol carbon (the carbon bearing the -OH group) means that reactions at this site can proceed with specific stereochemical outcomes.

Furthermore, the hydroxyl group can act as a directing group, influencing the stereoselectivity of reactions on the nearby alkene. In a process akin to the intramolecular ring-opening of epoxides, a hydroxyl group can act as an internal nucleophile, trapping a reactive intermediate with controlled stereochemistry. nih.gov For instance, in diastereoselective cycloaddition reactions, the hydroxyl group of cyclic allylic alcohols can direct the approach of the reagent, leading to the preferential formation of one diastereomer. researchgate.net This directing effect is crucial for constructing densely functionalized molecules that are otherwise difficult to access. researchgate.net

Redox Isomerization Reactions to Carbonyl Compounds

The catalytic isomerization of allylic alcohols represents a highly efficient and atom-economical method for synthesizing carbonyl compounds without the need for traditional oxidation or reduction steps. mdpi.com This transformation involves the formal 1,3-hydrogen shift from the oxygen to the terminal carbon of the double bond, converting the allylic alcohol into its corresponding saturated ketone. In the case of this compound, this reaction would yield cyclopentyl ethyl ketone.

A wide array of transition metal complexes have been developed to catalyze this redox isomerization. mdpi.com Ruthenium, rhodium, cobalt, iron, and manganese complexes have all proven effective. mdpi.comuni-rostock.deresearchgate.net The reactions can be performed in various media, including environmentally friendly solvents like water. mdpi.comresearchgate.net More recently, electrochemical methods have emerged as a sustainable alternative, using electrons as traceless redox reagents and avoiding the need for metal catalysts or chemical oxidants. mdpi.com Mechanistic studies suggest that these reactions can proceed through radical processes. mdpi.com The choice of catalyst and reaction conditions can be tailored to accommodate a broad scope of substrates, including challenging allylic alcohols with substituted olefins. mdpi.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium(IV) Complexes | Metal-Catalyzed Isomerization | Highly active catalysts, can be used in water and ionic liquids allowing for catalyst recycling. | researchgate.net |

| Rhodium(I)-NHC Complexes | Metal-Catalyzed Isomerization | Water-soluble complexes effective for isomerization in aqueous media. | mdpi.com |

| First-Row Transition Metals (Co, Fe, Mn) | Metal-Catalyzed Isomerization | Utilizes less expensive, earth-abundant metals; can be highly active at room temperature. | uni-rostock.de |

| Grubbs Reagent | Metal-Catalyzed Isomerization | Less substituted alkenes in allylic alcohols rearrange more easily. | nih.gov |

| Electrocatalysis | Electrochemical Isomerization | Metal- and oxidant-free; proceeds via a radical mechanism. | mdpi.com |

Allylic Rearrangements and Substitutions

The allylic system is prone to rearrangements and substitutions. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution. These substitutions can occur via two main pathways: a direct S_N_2 displacement at the carbinol carbon or an S_N_2' displacement where the nucleophile attacks the terminal carbon of the alkene, causing the double bond to shift and the leaving group to depart. The competition between these pathways depends on the substrate, nucleophile, and reaction conditions.

Reactions of the Propenyl Moiety

The carbon-carbon double bond of the propenyl group is electron-rich due to the presence of π electrons, making it susceptible to attack by electrophiles and participation in pericyclic reactions. chemistrysteps.com

Electrophilic and Nucleophilic Addition Reactions to the Alkene

Alkenes readily undergo electrophilic addition reactions. pressbooks.pub In this process, an electrophile attacks the π bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. lumenlearning.com For this compound, the addition of a protic acid like HBr would proceed via a two-step mechanism. pressbooks.pub

Protonation : The alkene's π bond attacks the electrophilic proton (H+). The proton adds to the terminal carbon (C3) of the propenyl group. This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen adds to the carbon with more hydrogen atoms, thereby forming the more stable carbocation at the more substituted carbon (C2). byjus.commsu.edu The resulting secondary carbocation is stabilized by the adjacent cyclopentyl group.

Nucleophilic Attack : The nucleophilic bromide ion (Br-) then attacks the carbocation, forming the final addition product.

While less common for simple alkenes, nucleophilic addition can occur if the double bond is activated by a strong electron-withdrawing group, a scenario not present in the parent compound.

Pericyclic Reactions, including Cycloadditions (e.g., [3+2] cycloadditions involving derivatives)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The alkene of this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two π-electron systems combine to form a ring. msu.eduscribd.com

Of particular note are [3+2] cycloadditions, which are an efficient method for constructing five-membered rings. nih.gov Derivatives of allylic alcohols are known to participate in such reactions. For example, diastereoselective cycloaddition reactions between a nitrile oxide (a 1,3-dipole) and cyclic allylic alcohols have been reported. researchgate.net In these reactions, the allylic alcohol acts as the dipolarophile. The interaction is controlled by the HOMO of the dipolarophile (the alkene) and the LUMO of the 1,3-dipole. researchgate.net This approach yields densely functionalized isoxazoline (B3343090) products, which are valuable synthetic intermediates. researchgate.net

Another strategy involves the generation of oxyallyl cation intermediates, which can also participate in [3+2] cycloadditions with various alkenes to produce cyclopentanone (B42830) derivatives with high regio- and stereoselectivity. nih.gov

| Reaction Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Allylic Alcohol + Nitrile Oxide | Isoxazoline derivative | Forms a five-membered heterocyclic ring; can be highly diastereoselective. | researchgate.net |

| [3+2] Cycloaddition | Oxyallyl Cation derivative + Alkene | Cyclopentanone derivative | Efficient construction of five-membered carbocycles. | nih.gov |

| [2+2] Cycloaddition | Allylic Alcohol derivative + Alkenylboronate | Cyclobutylboronate | Photosensitized reaction enabled by temporary coordination to the boron atom. | nih.gov |

Reactivity Modulations by the Cyclopentyl Ring

The cyclopentyl group, while often considered a simple cycloalkane substituent, imparts distinct steric and stereoelectronic effects that modulate the reactivity of the adjacent allylic alcohol. These modulations are critical in directing the outcomes of various organic transformations.

Steric Effects: The bulk of the cyclopentyl ring can influence the approach of reagents to the reactive centers of the molecule. For instance, in reactions such as epoxidation or osmylation of the double bond, the cyclopentyl group can direct the incoming reagent to the less hindered face of the alkene, leading to diastereoselective product formation. The conformational flexibility of the cyclopentyl ring, which can adopt envelope and half-chair conformations, can also play a role in the steric environment around the reactive sites. The preferred conformation can dictate the accessibility of the double bond and the hydroxyl group, thereby influencing reaction rates and selectivities.

Stereoelectronic Effects: The cyclopentyl group can exert subtle but significant stereoelectronic effects on the reactivity of the allylic alcohol. The orientation of the C-C bonds of the cyclopentyl ring relative to the π-system of the alkene and the p-orbitals of the hydroxyl oxygen can influence the stability of transition states. For example, in reactions involving the formation of a carbocation intermediate at the carbinol carbon, the cyclopentyl group can stabilize the positive charge through hyperconjugation. The specific conformation of the cyclopentyl ring can either enhance or diminish this stabilizing interaction.

Furthermore, the relative orientation of the hydroxyl group and the cyclopentyl ring can influence the acidity of the alcohol and the nucleophilicity of the oxygen atom. Intramolecular hydrogen bonding between the hydroxyl group and certain conformations of the cyclopentyl ring, although weak, can also play a role in modulating its reactivity.

A comparison of the reactivity of this compound with other cycloalkyl-substituted allylic alcohols reveals the unique influence of the five-membered ring. For instance, the ring strain in a cyclopropyl (B3062369) or cyclobutyl analog would be significantly different, leading to altered bond angles and electronic properties that would directly impact the reactivity of the allylic alcohol. Conversely, a larger and more flexible cyclohexyl ring might introduce different conformational biases and steric hindrances.

Role as a Key Intermediate and Reagent in Complex Organic Synthesis

This compound and its derivatives serve as valuable intermediates and reagents in the synthesis of complex organic molecules, particularly in the construction of carbocyclic frameworks found in various natural products and pharmaceuticals. The inherent functionality of this molecule—an alkene for various addition reactions and an alcohol for substitutions, eliminations, and directing group chemistry—makes it a versatile building block.

One of the prominent applications of structurally related cyclopentenyl alcohols is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar. These compounds often exhibit potent antiviral and anticancer activities. In these syntheses, the hydroxyl group of the cyclopentenyl alcohol can be used to introduce a nucleobase, while the double bond allows for further functionalization and stereochemical control. For instance, chiral cyclopentenol (B8032323) derivatives are key intermediates in the synthesis of antiviral agents targeting orthopoxviruses and SARS-CoV. The synthetic strategies often involve the stereoselective introduction of the nucleobase via Mitsunobu reaction or other coupling methods, where the stereochemistry of the hydroxyl group on the cyclopentene (B43876) ring dictates the final stereochemical outcome.

The Johnson-Claisen rearrangement is another powerful transformation where this compound can be employed. This lookchem.comlookchem.com-sigmatropic rearrangement of the allylic alcohol with an orthoester under acidic conditions leads to the formation of a γ,δ-unsaturated ester with a new carbon-carbon bond. The stereochemistry of the newly formed stereocenter is controlled by the geometry of the intermediate ketene (B1206846) acetal, which is influenced by the cyclopentyl group. This reaction provides an efficient route to elaborate the carbon skeleton and introduce functionality for further transformations.

Furthermore, the double bond in this compound is susceptible to a range of electrophilic additions, such as epoxidation and dihydroxylation. The stereochemical outcome of these reactions can be directed by the adjacent hydroxyl group, particularly if the reaction is performed under conditions that favor substrate control. For example, asymmetric epoxidation reactions can yield chiral epoxy alcohols, which are versatile intermediates for the synthesis of a variety of complex molecules.

The following table summarizes some of the key reactions and synthetic applications of this compound and its analogs:

| Reaction | Reagents | Product Type | Synthetic Application |

| Nucleophilic Substitution | Nucleobase, PPh₃, DEAD (Mitsunobu) | Carbocyclic Nucleoside | Antiviral and anticancer agents |

| Johnson-Claisen Rearrangement | R'C(OR")₃, H⁺ | γ,δ-Unsaturated Ester | Carbon chain elongation |

| Epoxidation | m-CPBA or other epoxidizing agents | Epoxy Alcohol | Chiral building blocks |

| Dihydroxylation | OsO₄, NMO | Diol | Synthesis of polyhydroxylated compounds |

Stereochemical Investigations of 1 Cyclopentyl 2 Propen 1 Ol

Enantioselective and Diastereoselective Control in Bond Formation

The enantioselective and diastereoselective synthesis of 1-Cyclopentyl-2-propen-1-ol, which would involve the controlled formation of its chiral center, is not a well-documented area of research. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, while diastereoselective synthesis focuses on favoring the formation of one diastereomer over others when multiple stereocenters are created.

Typically, the synthesis of such a chiral alcohol could be approached through the asymmetric addition of a vinyl nucleophile to cyclopentanecarboxaldehyde, or the addition of a cyclopentyl nucleophile to acrolein. These reactions would necessitate the use of chiral catalysts or reagents to induce stereoselectivity. However, specific studies detailing these approaches for this compound, including data on enantiomeric excess (ee%) or diastereomeric ratios (dr), are not present in the surveyed literature.

Impact of Chiral Auxiliaries and Catalysts on Stereoselectivity

The use of chiral auxiliaries or catalysts is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. Similarly, chiral catalysts, which are not consumed in the reaction, create a chiral environment that favors the formation of one stereoisomer.

While numerous chiral auxiliaries and catalysts are known to be effective for the synthesis of chiral alcohols, their specific application to the synthesis of this compound, along with the resulting stereoselectivity, has not been specifically reported. Research detailing the screening of different catalysts or auxiliaries and their impact on the enantiomeric or diastereomeric purity of the product is not available.

A hypothetical data table for this section would have looked like this, populated with experimental data:

| Catalyst/Auxiliary | Reaction Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |

| Data not available | Data not available | Data not available | Data not available |

Methodologies for the Determination of Absolute and Relative Configuration

The determination of the absolute and relative configuration of stereoisomers is crucial for understanding their properties and behavior. The absolute configuration refers to the 3D spatial arrangement of atoms in a chiral molecule (often designated as R or S), while the relative configuration describes the orientation of different stereocenters within the same molecule.

Common methods for determining these configurations include X-ray crystallography, which provides a definitive 3D structure of a molecule, and various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., using chiral shift reagents or through Mosher's ester analysis) and chiroptical methods like circular dichroism (CD) spectroscopy.

However, there are no published studies that apply these methodologies to determine the absolute or relative configuration of the stereoisomers of this compound. Therefore, no specific data or detailed research findings can be presented for this topic.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the connectivity of atoms, their spatial relationships, and gain insights into the molecule's dynamic behavior.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons in a molecule based on their distinct chemical environments. The spectrum of 1-Cyclopentyl-2-propen-1-ol is expected to exhibit characteristic signals corresponding to the vinylic, carbinolic, and cyclopentyl protons.

The chemical shift (δ) of a proton is influenced by the electron density around it. Protons attached to or near electronegative atoms or unsaturated systems are deshielded and appear at higher chemical shifts (downfield). The integration of each signal provides the relative number of protons giving rise to that signal. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, from which coupling constants (J) can be extracted to provide information about the dihedral angles between these protons.

A representative ¹H NMR data table for this compound, based on established chemical shift ranges for similar structural motifs, is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~1.5-3.5 | Broad Singlet | - | 1H |

| H-1 (Carbinol CH ) | ~4.0-4.2 | Triplet of Doublets | J ≈ 6.0, 1.5 | 1H |

| H-2 (=CH -CH₂) | ~5.8-6.0 | Multiplet | - | 1H |

| H-3a (=CH) | ~5.1-5.3 | Multiplet | - | 1H |

| H-3b (=CH) | ~5.0-5.2 | Multiplet | - | 1H |

| Cyclopentyl CH | ~1.9-2.1 | Multiplet | - | 1H |

| Cyclopentyl CH₂ | ~1.4-1.8 | Multiplet | - | 8H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.

Carbons in different functional groups resonate at characteristic frequencies. For instance, sp²-hybridized carbons of the alkene group are expected to appear downfield compared to the sp³-hybridized carbons of the cyclopentyl ring. The carbon atom bonded to the hydroxyl group (the carbinol carbon) will also be shifted downfield due to the electronegativity of the oxygen atom.

A predicted ¹³C NMR data table for this compound is provided below, based on typical values for similar structures.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Carbinol C HOH) | ~75-80 |

| C-2 (C H=CH₂) | ~138-142 |

| C-3 (=C H₂) | ~114-118 |

| C-1' (Cyclopentyl C H) | ~45-50 |

| C-2'/C-5' (Cyclopentyl C H₂) | ~25-30 |

| C-3'/C-4' (Cyclopentyl C H₂) | ~24-28 |

Note: The assignments are based on general chemical shift ranges and may require confirmation through more advanced NMR techniques.

While one-dimensional NMR spectra provide essential information, complex molecules often exhibit overlapping signals that can be difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for resolving these ambiguities and establishing the complete atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the carbinol proton (H-1) and the adjacent vinyl proton (H-2), as well as between H-1 and the methine proton of the cyclopentyl ring. It would also show correlations between the protons within the vinyl group and among the protons of the cyclopentyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms to which they are directly attached. For this compound, an HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds. HMBC data can piece together molecular fragments. For example, correlations would be expected between the carbinol proton (H-1) and the carbons of the vinyl group (C-2 and C-3) and the cyclopentyl ring (C-1', C-2', and C-5'). Similarly, the vinyl protons would show correlations to the carbinol carbon (C-1).

Deuterium (B1214612) (²H or D) labeling is a powerful tool for elucidating reaction mechanisms and assigning NMR signals. In the context of this compound, deuterium exchange studies can be particularly informative.

The proton of the hydroxyl group is acidic and can readily exchange with deuterium from a deuterated solvent such as D₂O. This exchange can be observed in the ¹H NMR spectrum by the disappearance of the -OH signal upon addition of a small amount of D₂O. This simple experiment unequivocally confirms the identity of the hydroxyl proton signal.

Furthermore, site-specific deuterium labeling can be used to study reaction mechanisms involving this alcohol. For instance, if this compound were subjected to a reaction where the allylic position is involved, synthesizing a deuterium-labeled version of the starting material and tracking the position of the deuterium label in the product via NMR or mass spectrometry could provide critical evidence for a proposed mechanistic pathway.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

In an FT-IR spectrum, different types of bonds absorb infrared radiation at characteristic frequencies. The FT-IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups.

A summary of the expected characteristic FT-IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3200-3600 (broad) |

| C-H Stretch (sp²) | Alkene | 3010-3100 |

| C-H Stretch (sp³) | Alkane (Cyclopentyl) | 2850-3000 |

| C=C Stretch | Alkene | 1640-1680 |

| C-O Stretch | Alcohol | 1050-1260 |

| =C-H Bend | Alkene | 910-990 |

The broadness of the O-H stretching band is a result of hydrogen bonding. The precise positions and intensities of these bands can provide additional information about the molecular environment and conformation.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₄O, corresponding to a molecular weight of approximately 126.196 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, alcohols typically exhibit a weak or sometimes absent molecular ion (M⁺) peak due to their propensity to fragment readily. jove.comlibretexts.org The fragmentation of this compound is expected to proceed through two primary pathways common to alcohols: alpha-cleavage and dehydration. libretexts.orglibretexts.orgopenochem.org

Alpha-Cleavage : This process involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this secondary alcohol, there are two possible alpha-cleavage pathways:

Cleavage of the C-C bond between the carbinol carbon and the cyclopentyl ring would result in the loss of a cyclopentyl radical (•C₅H₉), leading to a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 57.

Cleavage of the C-C bond between the carbinol carbon and the vinyl group would result in the loss of a vinyl radical (•C₂H₃), generating a resonance-stabilized cation with an m/z of 99.

Dehydration : This fragmentation involves the elimination of a water molecule (H₂O, mass of 18 amu) from the molecular ion, resulting in an [M-18]⁺ peak. jove.comyoutube.com For this compound, this would produce a fragment ion at m/z 108. This is a very common fragmentation pathway for cyclic alcohols. whitman.edu

Further fragmentation of the cyclopentyl ring can also occur, often leading to a characteristic peak at m/z 57, which corresponds to the C₄H₉⁺ cation, a common fragment in cyclic systems. whitman.eduwhitman.edu

The table below summarizes the expected key ions in the mass spectrum of this compound.

| m/z Value | Proposed Ion | Origin |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₈H₁₂]⁺ | Dehydration ([M-H₂O]⁺) |

| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage (Loss of •C₂H₃) |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Alpha-cleavage (Loss of •C₅H₉) or Ring Fragmentation |

X-ray Crystallography for Precise Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov It provides precise data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of a molecule's conformation and absolute configuration in the solid state. nih.gov

This compound is a liquid at room temperature, and therefore, it cannot be analyzed directly by single-crystal X-ray diffraction. To perform this analysis, it is necessary to first synthesize a solid, crystalline derivative of the alcohol. This is a common strategy in chemical crystallography, where a liquid compound is reacted to form a stable, crystalline solid such as an ester (e.g., a p-nitrobenzoate or 3,5-dinitrobenzoate (B1224709) derivative), a urethane, or a thiosemicarbazone derivative. acs.org The process requires growing a single, high-quality crystal, which is often the most challenging step. nih.govlibretexts.org

Once a suitable crystalline derivative is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of reflections. By measuring the intensities and angles of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This map is then used to determine the precise position of each atom in the molecule.

For a derivative of this compound, an X-ray crystallographic study would yield critical structural information, including:

Conformation of the Cyclopentyl Ring : The cyclopentane (B165970) ring is not planar and exists in puckered conformations, typically an "envelope" or "twist" form. X-ray analysis would precisely define this conformation in the solid state.

Relative Stereochemistry : The analysis would confirm the spatial arrangement of the substituents on the cyclopentyl ring relative to the alcohol and propenyl groups.

Absolute Configuration : For chiral molecules like this compound, crystallographic analysis of a derivative containing a heavy atom or one prepared from an enantiomerically pure starting material can determine the absolute configuration (R or S) at the chiral center.

Intermolecular Interactions : The study would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding (e.g., involving the derivative's functional groups) and van der Waals interactions.

While no specific crystallographic data exists for derivatives of this compound in the current literature, the technique remains the gold standard for obtaining unambiguous solid-state structural information for such compounds once they are suitably crystallized.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 1-Cyclopentyl-2-propen-1-ol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For a flexible molecule like this compound, this process is complicated by the existence of multiple stable conformations, or conformers.

The conformational landscape of this molecule is primarily defined by two features: the puckering of the cyclopentyl ring and the rotation around the single bonds.

Cyclopentyl Ring Conformation: Unlike a flat pentagon, which would suffer from significant torsional strain due to eclipsing hydrogen atoms, the cyclopentyl ring adopts non-planar conformations. maricopa.edudalalinstitute.com The two most common puckered forms are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "twist" (or "half-chair") conformation, with C2 symmetry. researchgate.net These conformations are in rapid equilibrium, with a low energy barrier for interconversion. researchgate.net

Substituent Orientation: The propen-1-ol group can be attached to the cyclopentyl ring in different orientations. The rotation around the C-C bond connecting the ring to the carbinol carbon (the carbon bearing the -OH group) leads to different conformers. Furthermore, the orientation of the hydroxyl group itself adds another layer of conformational complexity.

A thorough computational study would involve a systematic conformational search to identify all low-energy minima on the potential energy surface. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. The steric bulk of the cyclopentyl group and the vinyl group significantly influences the stability of these conformers.

Table 1: Key Rotational and Puckering Degrees of Freedom in this compound

| Feature | Description | Relevant Conformations |

| Cyclopentyl Ring | Non-planar puckering to relieve torsional strain. | Envelope, Twist (Half-Chair) |

| C(ring)-C(ol) Bond | Rotation of the entire propen-1-ol substituent relative to the ring. | Staggered and eclipsed arrangements of substituents. |

| C(ol)-O Bond | Rotation of the hydroxyl hydrogen. | Different hydrogen-bonding possibilities (intramolecular). |

Understanding the electronic structure of this compound is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. libretexts.org These orbitals are critical in chemical reactions, as they represent the nucleophilic and electrophilic centers of the molecule, respectively. libretexts.orgmasterorganicchemistry.com

HOMO: For this compound, the HOMO is the π-bonding orbital of the carbon-carbon double bond in the allyl group. chadsprep.com Its energy level indicates the ability of the molecule to donate electrons.

LUMO: The LUMO is the corresponding π*-antibonding orbital of the C=C double bond. chadsprep.com Its energy level relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): Regions of high electron density, such as the area around the oxygen atom of the hydroxyl group, show a negative electrostatic potential. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Regions of low electron density, particularly around the acidic hydrogen of the hydroxyl group, exhibit a positive electrostatic potential and are susceptible to nucleophilic attack.

Neutral Potential (Green): The hydrocarbon portions of the cyclopentyl and vinyl groups are relatively neutral.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Comparing these theoretical spectra with experimental data serves as a crucial validation of the chosen computational method and the determined molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode (e.g., O-H stretch, C=C stretch). This allows for a detailed assignment of the peaks observed in an experimental IR spectrum, such as the one available in the NIST Chemistry WebBook database. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. Comparing the predicted chemical shifts to experimental values is a powerful method for confirming the structure and assigning specific resonances to individual atoms.

Mass Spectrometry (MS): While direct prediction of a mass spectrum is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of potential fragment ions and the barriers to their formation, it is possible to rationalize the fragmentation patterns observed in an experimental mass spectrum, like the one available for this compound. nist.gov

Table 2: Computable Spectroscopic Data and its Experimental Counterpart

| Spectroscopic Technique | Predicted Parameter | Experimental Data Source (Example) | Purpose of Comparison |

| Infrared (IR) | Vibrational Frequencies and Intensities | NIST Chemistry WebBook | Peak assignment, structural validation |

| NMR | Chemical Shifts, Coupling Constants | N/A (requires experimental acquisition) | Resonance assignment, conformational analysis |

| Mass Spectrometry (MS) | Fragmentation Energies | SpectraBase, NIST Chemistry WebBook | Rationalization of fragmentation patterns |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energetic profile of a reaction can be constructed.

Many reactions involving this compound can yield multiple products (regioisomers or stereoisomers). Computational chemistry can elucidate why one product is formed preferentially over another. This is achieved by locating the transition states for all possible pathways and comparing their relative activation energies. The pathway with the lowest energy transition state will be the kinetically favored one. nih.gov

For instance, in a reaction like an asymmetric epoxidation of the double bond, the facial selectivity (attack from the top or bottom face of the double bond) is determined by the transition state energies. The bulky cyclopentyl group and the hydroxyl group play crucial roles in sterically and electronically differentiating the two transition states, leading to the preferential formation of one enantiomer. DFT calculations have been successfully used to predict and explain the selectivity in various reactions of allylic alcohols, such as direct amination and base-catalyzed isomerization. nih.govrsc.orgacs.org The computational analysis of transition state structures reveals the key non-covalent interactions that stabilize the favored pathway. nih.gov

An energetic profile, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. researchgate.netresearchgate.net Computational chemists construct these profiles by:

Optimizing Geometries: The structures of all reactants, intermediates, and products are optimized to find their lowest energy conformations.

Locating Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. mit.edu Sophisticated algorithms are used to locate these fleeting structures.

Verifying Connections: Vibrational frequency calculations are performed to confirm that intermediates and minima have all real frequencies, while a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that a given TS connects the intended reactant and product.

Calculating Energies: High-level electronic structure calculations are performed on all optimized geometries to obtain accurate relative energies.

For allylic alcohols, a common reaction studied computationally is isomerization to the corresponding carbonyl compound. nih.govacs.org DFT studies have explored different mechanisms, for example, those catalyzed by transition metals or bases. acs.orgnih.gov By calculating the energetic profile for each proposed mechanism, researchers can determine the most plausible pathway and identify the rate-determining step—the step with the highest activation energy. nih.gov

Table 3: Components of a Computationally Derived Energetic Profile

| Component | Description | Computational Method |

| Reactant(s)/Product(s) | Stable energy minima on the potential energy surface. | Geometry Optimization |

| Intermediate(s) | Metastable species formed during the reaction; local minima. | Geometry Optimization |

| Transition State(s) (TS) | The highest energy point along the lowest energy path between reactants and products. | Transition State Search Algorithms |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Single-Point Energy Calculation |

| Reaction Energy (ΔEr) | The overall energy difference between the products and the reactants. | Single-Point Energy Calculation |

Applications of 1 Cyclopentyl 2 Propen 1 Ol in Advanced Organic Synthesis

Precursor in the Total Synthesis of Natural Products

The cyclopentane (B165970) ring is a ubiquitous structural element in a vast array of natural products, many of which exhibit significant biological activity. Allylic alcohols, such as 1-cyclopentyl-2-propen-1-ol, serve as valuable precursors in the construction of these complex cyclopentanoid natural products. The hydroxyl and alkene functionalities provide strategic points for a variety of chemical transformations, including stereoselective epoxidations, dihydroxylations, and various coupling reactions, which are instrumental in elaborating the carbon skeleton and introducing further stereocenters.

For instance, the allylic alcohol moiety can be transformed into an epoxide, which then serves as an electrophilic handle for intramolecular cyclization reactions to form fused or bridged ring systems, a common feature in many terpenoid natural products. Moreover, the double bond can participate in cycloaddition reactions, such as the Diels-Alder or Pauson-Khand reactions, to construct polycyclic frameworks.

Table 1: Potential Transformations of this compound in Natural Product Synthesis

| Transformation | Reagents and Conditions | Resulting Moiety | Relevance to Natural Products |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral Epoxy Alcohol | Key intermediate for prostaglandins, iridoids |

| Ozonolysis | O₃, then Me₂S | Cyclopentanecarbaldehyde | Precursor for chain extension and elaboration |

| Heck Coupling | Aryl halide, Pd catalyst, base | Aryl-substituted Cyclopentyl Propenol | Introduction of aromatic fragments for alkaloids |

| Ring-Closing Metathesis (after elaboration) | Grubbs' Catalyst | Fused or Bridged Ring Systems | Core structures of various sesquiterpenes |

Chiral Building Block for the Construction of Complex Organic Molecules

When obtained in an enantiomerically pure form, this compound becomes a valuable chiral building block for asymmetric synthesis. The stereocenter bearing the hydroxyl group can direct the stereochemical outcome of subsequent reactions on the neighboring double bond or at other positions on the cyclopentyl ring. This substrate-controlled diastereoselectivity is a powerful strategy for the construction of molecules with multiple stereocenters.

The utility of chiral cyclopentenyl and cyclopentyl carbinols is well-documented in the synthesis of complex molecules. These building blocks allow for the transfer of chirality from a relatively simple starting material to a more complex target. For example, the hydroxyl group can be used to direct metal-catalyzed hydrogenations or epoxidations to one face of the double bond, thereby establishing new stereocenters with high fidelity.

Use as a Scaffold for the Development of Specific Chemical Reagents or Intermediates (e.g., in vitro studies on molecular targets)

The cyclopentane scaffold is a privileged structure in medicinal chemistry, often found in compounds designed to interact with biological targets such as enzymes and receptors. This compound can serve as a foundational scaffold for the synthesis of libraries of compounds for biological screening. The functional groups of the molecule provide convenient points for diversification.

For instance, the hydroxyl group can be esterified or etherified with a variety of substituents to probe binding pockets for hydrophobic or hydrogen-bonding interactions. The double bond can be functionalized through various addition reactions to introduce a diverse range of chemical functionalities. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore built upon the cyclopentyl framework.

Table 2: Exemplary Derivatizations of this compound for SAR Studies

| Derivatization Site | Reaction Type | Example Reagent | Potential Biological Target Interaction |

|---|---|---|---|

| Hydroxyl Group | Esterification | Carboxylic acids, Amino acids | Hydrogen bond donor/acceptor, ionic interactions |

| Hydroxyl Group | Etherification | Alkyl halides, Benzyl bromide | Hydrophobic interactions |

| Alkene | Dihydroxylation | OsO₄, NMO | Increased polarity, hydrogen bonding |

| Alkene | Michael Addition (after oxidation to enone) | Thiols, Amines | Covalent modification of protein residues |

Substrate in the Development and Evaluation of Novel Catalytic Systems

The development of new catalytic methods, particularly for asymmetric transformations, is a cornerstone of modern organic synthesis. Allylic alcohols are common substrates for testing the efficacy and stereoselectivity of new catalysts. This compound, with its defined structure, can be employed to evaluate the performance of novel catalytic systems for reactions such as asymmetric hydrogenation, hydroformylation, or Tsuji-Trost allylic alkylation.

The cyclopentyl group provides a sterically defined environment that can influence the facial selectivity of a catalytic reaction. By analyzing the enantiomeric excess and diastereomeric ratio of the products formed from this compound, chemists can gain valuable insights into the mechanism and stereochemical preferences of a new catalyst. This information is crucial for the rational design of more efficient and selective catalysts for broader applications.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for routes that are both environmentally benign and efficient in converting starting materials to products. acs.org For the synthesis of 1-Cyclopentyl-2-propen-1-ol and related allylic alcohols, future research will likely prioritize the development of atom-economical methods that maximize the incorporation of all atoms from the reactants into the final product.

Key areas of development include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization of cyclopentane (B165970) and propene derivatives would represent an ideal synthetic route, avoiding the need for pre-functionalized substrates and reducing waste.

Redox-Neutral Couplings: Nickel-catalyzed couplings of alkynes and methanol offer a direct and highly atom-economical pathway to allylic alcohols. rsc.orgnih.gov Applying such methods to couple cyclopentyl-substituted alkynes with a C1 source could provide a novel, efficient synthesis of this compound.

Hydrogen Auto-Transfer Reactions: Ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols and simple alkynes into chiral allylic alcohols, offering a step-economical alternative to traditional multi-step sequences. nih.gov

Table 1: Comparison of Synthetic Strategies for Atom Economy

| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Key Challenge |

|---|---|---|---|

| Grignard/Organolithium Addition | Traditional addition of a vinyl Grignard or organolithium reagent to cyclopentanecarboxaldehyde. | Well-established and reliable. | Generates stoichiometric inorganic salt waste; requires pre-functionalized reagents. |

| Ni-Catalyzed Alkyne-Methanol Coupling | Direct coupling of a cyclopentyl-alkyne with methanol as a C1 source. nih.gov | High atom-, step-, and redox-economy; uses abundant starting materials. rsc.org | Controlling regioselectivity with unsymmetrical alkynes. nih.gov |

| Ru-Catalyzed Hydrogen Auto-Transfer | Coupling of cyclopentylmethanol with an alkyne like acetylene. nih.gov | Avoids premetalated reagents and exogenous reductants; potential for high enantioselectivity. nih.gov | Catalyst sensitivity and substrate scope. |

Exploration of Novel Reactivity Patterns and Transformations

While classic reactions of allylic alcohols like epoxidation and substitution are well-documented, future research aims to uncover and exploit new reactivity patterns. ebsco.com For this compound, this involves exploring transformations that leverage the unique interplay between the cyclopentyl ring, the hydroxyl group, and the adjacent double bond.

Emerging areas of interest include:

Regioselective C-H Functionalization: Palladium-catalyzed allylic C-H acyloxylation allows for the direct introduction of carboxylate groups into alkenes, a transformation that could be applied to the terminal end of the allyl group in this compound. organic-chemistry.org

Enantioselective Coupling Reactions: Nickel-catalyzed borylative coupling of dienes with aldehydes presents an efficient method for creating valuable homoallylic alcohols. organic-chemistry.org Exploring analogous couplings with this compound or its derivatives could open new synthetic pathways.

Metal-Free Aminations: Developing α-regioselective N-nucleophilic substitution reactions under metal-free and additive-free conditions is a significant goal for green chemistry. acs.org Applying these methods to this compound could provide environmentally friendly routes to allylic amines.

Advanced Strategies for Remote Stereocontrol

Achieving high levels of stereocontrol in the synthesis of chiral molecules is a central goal of organic chemistry. encyclopedia.pub For this compound, which is chiral, developing methods that allow for precise control over its stereochemistry is crucial. Future research will move beyond simple substrate control to more advanced catalytic strategies.

Promising approaches include:

Dynamic Kinetic Resolution (DKR): Combining a metal catalyst for in-situ racemization of a racemic allylic alcohol with a lipase for enantioselective acylation is a powerful strategy to obtain enantiopure esters with theoretical yields of 100%. mdpi.com This has been successfully applied to various challenging allylic alcohols and represents a key future direction for the resolution of racemic this compound. encyclopedia.pubmdpi.com

Catalyst-Controlled Asymmetric Synthesis: The use of chiral catalysts, such as ruthenium-JOSIPHOS complexes, can enable highly enantioselective carbonyl vinylations, directly producing chiral allylic alcohols like this compound with excellent stereocontrol. nih.gov

Substrate-Directed Reactions: While catalyst control is advancing, substrate-controlled methods, such as those using chiral acetonide-protected fragments in lithiation-borylation sequences, continue to be refined for the stereoselective synthesis of complex allylic alcohols. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. nih.gov The integration of automated synthesis platforms is poised to accelerate the discovery and optimization of reactions involving this compound.

Future trends in this area involve: